molecular formula C22H27N3O3 B5507349 N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide

N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide

Cat. No. B5507349
M. Wt: 381.5 g/mol
InChI Key: ORPNOPAFJNUXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-{4-[4-(4-Methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide involves intricate chemical processes. While specific synthesis details for this compound were not directly found, studies on similar compounds provide insight into potential methods. For example, compounds with structures involving piperazine and methoxybenzoyl groups typically require multi-step synthesis processes, starting from basic aromatic compounds and involving cyclization, alkylation, and amide formation reactions (Gudisela et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds closely related to our compound of interest has been explored through X-ray crystallography and other analytical techniques. These studies reveal details about the arrangement of atoms, the geometry around the piperazine ring, and the influence of substituents on the overall molecular conformation (Priyanka et al., 2022).

Scientific Research Applications

Antimicrobial Applications

Phenylpropanoids isolated from Piper sarmentosum, including compounds with methoxybenzoyl and piperazinyl groups, have shown antimicrobial activity against bacteria such as Escherichia coli and Bacillus subtilis (Masuda et al., 1991). This suggests potential research applications of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide in developing new antimicrobial agents.

Drug Development for Neurological Disorders

Compounds with methoxyphenyl and piperazinyl groups have been studied for their potential as central nervous system agents. For example, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] aimed to investigate compounds for their effects on the central nervous system, indicating the relevance of similar structures in researching treatments for neurological disorders (Bauer et al., 1976).

Antifungal Agents

The development and antifungal properties of ketoconazole, a compound with a piperazine ring, underscore the potential of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide in antifungal research. Ketoconazole's efficacy against various fungal infections suggests that related compounds could also possess significant antifungal activities (Heeres et al., 1979).

Histone Deacetylase Inhibitors for Neurodegenerative Diseases

Compounds with methoxybenzoyl groups have been identified as potent selective inhibitors of histone deacetylase 6 (HDAC6), offering therapeutic potential for Alzheimer's disease by ameliorating disease phenotypes. This suggests the value of researching similar compounds for treating neurodegenerative diseases (Lee et al., 2018).

properties

IUPAC Name

N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16(2)21(26)23-18-6-8-19(9-7-18)24-12-14-25(15-13-24)22(27)17-4-10-20(28-3)11-5-17/h4-11,16H,12-15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPNOPAFJNUXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}phenyl)-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.